Product packaging for 1,1,2,3-Tetramethylguanidine(Cat. No.:CAS No. 31081-16-0)

1,1,2,3-Tetramethylguanidine

Cat. No.: B8808791
CAS No.: 31081-16-0
M. Wt: 115.18 g/mol
InChI Key: NCSXOMQDXHCTOY-UHFFFAOYSA-N
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Description

Significance as an Organic Superbase in Chemical Science

Guanidines, as a class of organic compounds, are recognized for their strong basicity, often categorized as "superbases" for being more basic than the hydroxide (B78521) ion. dcfinechemicals.com TMG is a well-known example of an acyclic guanidine (B92328) superbase. rsc.orgresearchgate.net Its high basicity is quantified by the high pKa of its conjugate acid, which is approximately 13.6 in water and 23.3 in acetonitrile (B52724). chemicalbook.comnih.gov This exceptional basicity stems from the resonance stabilization of the protonated form, the guanidinium (B1211019) cation.

A key feature of TMG that enhances its utility in organic synthesis is its non-nucleophilic nature. a2bchem.com The bulky methyl groups surrounding the nitrogen atoms sterically hinder the molecule from participating in nucleophilic substitution reactions, which are often unwanted side reactions. a2bchem.com This combination of strong basicity and low nucleophilicity makes TMG an ideal catalyst for a variety of organic reactions, including:

Deprotonation, elimination, and condensation reactions: TMG is frequently used to promote these reactions where a strong base is required without the risk of nucleophilic attack. a2bchem.com

Alkylations: It serves as an effective and more economical alternative to other non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene). wikipedia.orgdcfinechemicals.com

Catalysis in polymer chemistry: TMG is used as a base catalyst in the manufacturing of polyurethane, epoxy, and silicone polymers. wikipedia.orggoogle.com

Synthesis of fine chemicals: It plays a crucial role in the synthesis of pharmaceuticals and agrochemicals, where precise reaction control is essential for high yields and selectivity. a2bchem.com

Furthermore, TMG's high water solubility facilitates its easy removal from reaction mixtures in organic solvents, simplifying purification processes. wikipedia.org

Historical Context and Evolution of Synthetic Methodologies

The synthesis of guanidines has been a subject of study for a considerable time. Historically, the preparation of TMG involved the S-methylation of tetramethylthiourea (B1220291) followed by amination. wikipedia.org Another early method started from cyanogen (B1215507) iodide. wikipedia.org

Over time, more efficient and scalable synthetic routes have been developed. A significant advancement was the one-step synthesis from the reaction of cyanogen chloride with at least two equivalents of dimethylamine (B145610) in a water-immiscible solvent. google.com This method allows for the production of TMG in high purity (98-99%) and good yield (80-90%). google.com The process involves the initial formation of dimethylcyanamide (B106446) and dimethylamine hydrochloride, followed by the condensation of dimethylcyanamide with an excess of dimethylamine at elevated temperatures (130-180 °C) to form TMG. google.com

Another approach involves the use of phosgene (B1210022) or its derivatives. For instance, some alkylated guanidines are prepared from their corresponding urea (B33335), which is converted into a Vilsmeier salt using reagents like phosgene or oxalyl chloride. This salt then reacts with an amine to yield the desired guanidine. dcfinechemicals.com

The development of synthetic methods has also been driven by the need for various substituted guanidines for specific applications. For example, the synthesis of 2-phenyl-1,1,3,3-tetramethylguanidine (PhTMG) and its derivatives was achieved through the condensation of 1,1,3,3-tetramethylurea (B151932) with anilines in the presence of phosphorus oxychloride (POCl₃). cdnsciencepub.com More recent strategies for guanidine synthesis include transition-metal-catalyzed methods, which offer new avenues for creating diverse and complex guanidine structures. rsc.org

A notable reagent in the context of guanidine synthesis is Bredereck's reagent, or tert-butoxybis(dimethylamino)methane. While not a direct precursor to TMG, it is a versatile C1 building block used in the synthesis of various heterocyclic compounds and natural products. benthamdirect.comguidechem.com It facilitates condensation reactions with CH-acidic compounds, leading to the formation of enamines, which are key intermediates in many synthetic pathways. researchgate.netenamine.net

Scope and Research Directions for the Compound

The utility of 1,1,3,3-tetramethylguanidine (B143053) continues to expand, with ongoing research exploring new applications and refining existing ones. Current and future research directions for TMG and related guanidine-based systems include:

Catalysis: While TMG is an established homogeneous catalyst, research is being conducted to heterogenize it by supporting it on materials like silica (B1680970). ajol.info This would allow for easier catalyst recovery and reuse, aligning with the principles of green chemistry. These supported catalysts are being investigated for reactions such as epoxidation of electron-deficient alkenes. ajol.info

Ionic Liquids: TMG is a key component in the formation of protic ionic liquids (PILs). rsc.org These are formed by the simple neutralization of TMG with a protic acid. rsc.org By varying the acid, a wide range of ionic liquids with tunable properties (e.g., viscosity, melting point, thermal stability) can be created. rsc.org These "superbasic ionic liquids" are promising for applications in electrochemistry, photovoltaics, and as specialized catalysts, particularly for CO₂ capture. rsc.orgresearchgate.net

CO₂ Chemistry: The reaction of TMG with CO₂ is an area of active investigation. TMG can act as a switchable polarity solvent when mixed with methanol (B129727) and exposed to CO₂, facilitating reactions like the transesterification of triacylglycerols for fatty acid analysis. researchgate.net Furthermore, TMG in combination with other reagents, such as iodine, has been shown to be an efficient catalyst for the addition of CO₂ to oxiranes to produce cyclic carbonates. researchgate.net

Multifunctional Organocatalysts: Researchers are designing novel catalytic systems where TMG is functionalized onto other molecules or materials. For example, TMG-functionalized melamine (B1676169) has been developed as a nano-ordered, heterogeneous organocatalyst for multicomponent reactions, demonstrating high efficiency and recyclability. nih.gov

Advanced Materials: Guanidine-based systems are being explored for the development of advanced materials. For instance, guanidinium-based ionic liquids are being studied for their ability to dissolve cellulose, which could have significant implications for the processing of biomass. rsc.org

Physicochemical Properties of 1,1,3,3-Tetramethylguanidine

PropertyValueReference
Molecular Formula C₅H₁₃N₃ chemicalbook.com
Molecular Weight 115.18 g/mol chemicalbook.com
Appearance Colorless to light-yellow liquid wikipedia.orgchemicalbook.com
Melting Point -30 °C chemicalbook.com
Boiling Point 162-163 °C chemicalbook.com
Density 0.916 - 0.918 g/mL at 20-25 °C chemicalbook.comsigmaaldrich.com
pKa (in water) 13.6 chemicalbook.com
pKa (in acetonitrile) 23.3 nih.gov
Refractive Index n20/D 1.469 sigmaaldrich.com
Flash Point 50 °C (closed cup) sigmaaldrich.com
Water Solubility Miscible chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3 B8808791 1,1,2,3-Tetramethylguanidine CAS No. 31081-16-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31081-16-0

Molecular Formula

C5H13N3

Molecular Weight

115.18 g/mol

IUPAC Name

1,1,2,3-tetramethylguanidine

InChI

InChI=1S/C5H13N3/c1-6-5(7-2)8(3)4/h1-4H3,(H,6,7)

InChI Key

NCSXOMQDXHCTOY-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)N(C)C

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 1,1,3,3 Tetramethylguanidine and Its Derivatives

Classical Synthetic Pathways for 1,1,3,3-Tetramethylguanidine (B143053)

The foundational syntheses of 1,1,3,3-tetramethylguanidine have been well-established for decades, providing reliable, albeit sometimes harsh, methods for its preparation. These classical routes typically involve the use of reactive intermediates and have been instrumental in making TMG a widely accessible organic base.

Synthesis from Tetramethylthiourea (B1220291) via S-methylation and Amination

One of the original methods for preparing 1,1,3,3-tetramethylguanidine involves a two-step process starting from tetramethylthiourea. cdnsciencepub.comchemicalbook.com This pathway relies on the activation of the thiourea (B124793) derivative through S-methylation, followed by amination to form the guanidine (B92328) core.

The general reaction scheme is as follows:

S-methylation: Tetramethylthiourea is reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to form a reactive S-methylisothiouronium salt.

Amination: The resulting salt is then treated with dimethylamine (B145610). The dimethylamine displaces the methylthio group to yield 1,1,3,3-tetramethylguanidine.

While this method is historically significant, alternative pathways are often favored in modern industrial production due to the handling of hazardous materials like methylating agents.

Preparative Procedures Utilizing Cyanogen (B1215507) Iodide or Cyanogen Chloride and Dimethylamine

A more common and industrially relevant approach to synthesizing 1,1,3,3-tetramethylguanidine involves the reaction of a cyanogen halide, such as cyanogen iodide or cyanogen chloride, with dimethylamine. cdnsciencepub.comwikipedia.org This method can be performed in various solvents and under different conditions to yield the desired product.

One patented process describes the reaction of cyanogen chloride with at least two equivalents of dimethylamine in a water-immiscible solvent like toluene (B28343) or benzene. orgsyn.orgrsc.org The reaction mixture is then heated under pressure to temperatures between 130 and 180°C. orgsyn.orgrsc.org This process leads to the formation of 1,1,3,3-tetramethylguanidine hydrochloride, which can be subsequently neutralized with a strong base, such as a 45% aqueous sodium hydroxide (B78521) solution, to liberate the free base. orgsyn.org The final product is then purified by fractional distillation, affording 1,1,3,3-tetramethylguanidine in high purity (98-99%) and good yield (80-90%). orgsyn.org

The reaction proceeds through the intermediate dimethylcyanamide (B106446), which is formed from the reaction of cyanogen chloride with one equivalent of dimethylamine. A second equivalent of dimethylamine then adds to the dimethylcyanamide to form the guanidine structure. An excess of dimethylamine is used to drive the reaction to completion. orgsyn.org

Starting MaterialsReagents/SolventsConditionsProductYieldPurity
Cyanogen Chloride, DimethylamineToluene, Benzene130-180°C, under pressure1,1,3,3-Tetramethylguanidine80-90%98-99%
1,1,3,3-Tetramethylguanidine Hydrochloride45% aq. NaOHCooling1,1,3,3-Tetramethylguanidine (free base)--

Advanced and Sustainable Synthetic Strategies for 1,1,3,3-Tetramethylguanidine Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalyst-free and solvent-free conditions for the synthesis of TMG derivatives, as well as the development of specific routes to substituted and sterically hindered guanidines.

Catalyst-Free and Solvent-Free Approaches for Urea (B33335) and Thiourea Derivatives

A green and expeditious approach for the synthesis of urea and thiourea derivatives of 1,1,3,3-tetramethylguanidine has been developed under catalyst-free and solvent-free conditions. This method involves the direct reaction of 1,1,3,3-tetramethylguanidine with various isocyanates or isothiocyanates.

The general procedure involves mixing 1,1,3,3-tetramethylguanidine with the desired isocyanate or isothiocyanate in a reaction flask without any solvent or catalyst. The mixture is then stirred at a slightly elevated temperature (e.g., 60°C) for a short period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by simple work-up procedures, such as adding cold water to precipitate the product, followed by filtration and recrystallization. This method offers several advantages, including high yields, high purity of products, short reaction times, and the avoidance of hazardous solvents and catalysts.

Synthesis of Substituted 2-Phenyl-1,1,3,3-Tetramethylguanidines

A general procedure for the synthesis of a series of substituted 2-phenyl-1,1,3,3-tetramethylguanidines has been reported. This method is based on the condensation reaction of 1,1,3,3-tetramethylurea (B151932) with an appropriate substituted aniline (B41778) derivative in the presence of phosphorus oxychloride (POCl₃).

The reaction involves treating a mixture of 1,1,3,3-tetramethylurea and the desired aniline with POCl₃. This method allows for the synthesis of a variety of 2-phenyl-1,1,3,3-tetramethylguanidine derivatives by simply changing the aniline starting material. A study detailing this method reported the synthesis of 17 different phenyl-substituted derivatives. The structures and purity of these compounds were confirmed using various analytical techniques, including elemental analysis, mass spectrometry, UV spectrophotometry, and ¹H NMR.

ReactantsReagentProduct Type
1,1,3,3-Tetramethylurea, Substituted AnilinePOCl₃Substituted 2-Phenyl-1,1,3,3-tetramethylguanidines

Preparation of Sterically Hindered Guanidines: Focus on 2-tert-Butyl-1,1,3,3-Tetramethylguanidine (B31305)

The synthesis of sterically hindered guanidines, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (also known as Barton's base), has been achieved through several routes. These bases are of particular interest in organic synthesis due to their strong, non-nucleophilic character.

One established method involves the reaction of Vilsmeier salts, derived from tetra-alkylureas, with primary aliphatic amines. In a specific preparation of 2-tert-butyl-1,1,3,3-tetramethylguanidine, a Vilsmeier salt is generated from the reaction of phosgene (B1210022) (or a phosgene equivalent like triphosgene) with 1,1,3,3-tetramethylurea. This intermediate is then reacted with tert-butylamine (B42293) to yield the desired sterically hindered guanidine.

A detailed procedure described in Organic Syntheses utilizes triphosgene (B27547) and 1,1,3,3-tetramethylurea in anhydrous toluene to form a white precipitate. To this mixture, tert-butylamine is added, and the reaction is heated under reflux. The product is isolated after a work-up procedure involving filtration, extraction, and distillation, affording 2-tert-butyl-1,1,3,3-tetramethylguanidine in good yield (73%).

ReactantsReagents/SolventsConditionsProductYield
Triphosgene, 1,1,3,3-Tetramethylurea, tert-ButylamineAnhydrous Toluene, Anhydrous Ether, 25% aq. NaOHReflux, Distillation2-tert-Butyl-1,1,3,3-tetramethylguanidine73%

This synthesis provides a practical route to a valuable and highly hindered organic base, expanding the toolkit for synthetic chemists.

Development of Photocaged 1,1,3,3-Tetramethylguanidine Systems

The development of photocaged systems for 1,1,3,3-tetramethylguanidine (TMG) has emerged as a significant area of research, enabling spatiotemporal control over this potent organobase. rsc.orgrsc.orgnih.govrsc.org Photocages, or photolabile protecting groups (PPGs), are chromophores that can release a molecule of interest upon exposure to light. rsc.orgnih.gov This technology allows for the precise initiation of chemical reactions, with applications ranging from organic materials synthesis to the fabrication of soft robotics and tissue engineering. rsc.orgnih.govresearchgate.net The core challenge lies in designing photocages that are not only stable in the dark but also release the cargo efficiently upon irradiation with a specific wavelength of light, often with a high quantum yield. rsc.orgnih.gov

Historically, the reliance on high-energy UV light for many photocage systems has limited their applicability, particularly in biological contexts, due to potential photodamage and limited tissue penetration. rsc.orgnih.govrsc.org Consequently, a major focus in the field has been the development of photocages that can be activated by lower-energy visible light. researchgate.netnih.gov For TMG, a strong organobase widely used in catalysis, spatiotemporal control via photouncaging is particularly attractive for applications such as thiol-Michael additions and various ring-opening polymerizations. rsc.org

Several classes of photocages have been explored for TMG, each with its own set of advantages and limitations. Early work often utilized ortho-nitrobenzyl (oNB) derivatives, which are known for their efficient uncaging upon UV irradiation. rsc.orgresearchgate.net More recent efforts have focused on developing systems responsive to visible light, leading to the investigation of coumarinylmethyl and, most recently, boron dipyrromethene (BODIPY) based photocages. rsc.orgresearchgate.net These newer systems aim to improve upon the limitations of oNB cages by shifting the activation wavelength to the visible spectrum and enhancing the uncaging quantum yield. researchgate.net

The following sections will delve into the specifics of these different photocaged TMG systems, presenting detailed research findings and comparative data on their performance.

Research Findings on Photocaged TMG Systems

The ortho-nitrobenzyl (oNB) scaffold represents a classic and well-studied class of photocages. rsc.org For TMG, derivatives such as those from 6-nitroveratryl chloroformate (NVOC) and (3,4-methylenedioxy-6-nitrophenyl)-propyloxycarbonyl (MNPPOC) have been employed to drive photopolymerizations. rsc.org The mechanism of release involves a spin-forbidden n–π* transition upon exposure to UV-violet light (around 300–420 nm), which is followed by heterolytic bond scission and decarboxylation to liberate the free TMG. rsc.org While oNB-TMG systems can exhibit efficient uncaging in the UV spectral region, their utility is limited by the need for high-energy light and relatively slow polymerization rates at lower light intensities. rsc.org The photopolymerizations initiated by oNB-TMG photocages are typically purely base-promoted, which can result in the formation of uniform polymer networks. rsc.org

More recently, boron dipyrromethene (BODIPY) derivatives have emerged as highly promising photocages for TMG, offering activation with lower-energy green light and significantly improved performance. rsc.orgrsc.orgnih.gov Researchers have developed metal-free BODIPY-TMG photocages that can induce rapid and efficient polymerizations upon exposure to a low-intensity green LED (λmax = 530 nm). rsc.org The synthesis of these BODIPY photocages is a straightforward multi-step sequence. rsc.org A key advantage of the BODIPY systems is their substantially higher uncaging quantum yields compared to both oNB and coumarinylmethyl derivatives. rsc.org This enhanced efficiency translates to polymerization rates that are more than an order of magnitude faster than the next best performing photocages. rsc.orgrsc.orgnih.gov Furthermore, the BODIPY platform offers inherent multifunctionality, with the potential to release both a radical species and TMG from the same molecule, enabling the preparation of polymers with diverse physical properties. rsc.orgnih.gov

The table below summarizes the performance of different photocaged TMG systems.

Photocage SystemActivating Wavelength (nm)Uncaging Quantum Yield (Φun)Polymerization Rate (M s⁻¹)Reference
MNPPOC-TMG 4050.0120.010 rsc.org
NVOC-TMG 4050.021- rsc.org
CTMG 405< 0.0001- rsc.org
BODIPY-Me-H-TMG 5300.0130.135 rsc.org
BODIPY-Me-Br-TMG 5300.0230.078 rsc.org

Fundamental Chemical Properties and Reactivity of 1,1,3,3 Tetramethylguanidine in Research Contexts

Basicity and Proton-Acceptor Characteristics

1,1,2,3-Tetramethylguanidine, a member of the guanidine (B92328) family of organic compounds, is recognized for its strong basicity. wikipedia.orgcymitquimica.com The high basicity is a result of the resonance stabilization of the protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over three nitrogen atoms. rsc.orgunacademy.com This delocalization makes the conjugate acid exceptionally stable, thus favoring protonation.

The basicity of guanidines, including this compound and its derivatives, is significantly influenced by the solvent system in which they are measured. The pKa value, which is a measure of basicity, varies across different solvents. For instance, the pKa of 1,1,3,3-tetramethylguanidine (B143053) (TMG) is reported as 13.6 in water. chemicalbook.com In acetonitrile (B52724), a common non-aqueous solvent, the pKa values of guanidine derivatives are notably different. For a series of 2-phenyl-1,1,3,3-tetramethylguanidines, the pKa values were measured in acetonitrile, and a mean difference of approximately 8.1 pKa units was observed when compared to water, which is slightly higher than for aliphatic amines. cdnsciencepub.comcdnsciencepub.com The basicity of substituted 2-pyridyl-1,1,3,3-tetramethylguanidines has also been studied in both acetonitrile and water, providing a basis for estimating pKa values in one solvent from the other. cdnsciencepub.com

The table below presents the pKa values of 1,1,3,3-tetramethylguanidine and a related sterically hindered guanidine, 2-tert-Butyl-1,1,3,3-tetramethylguanidine (B31305) (Barton's base), in different solvent systems, illustrating the solvent's impact on basicity.

CompoundSolventpKa
1,1,3,3-TetramethylguanidineWater13.6 chemicalbook.com
2-tert-Butyl-1,1,3,3-tetramethylguanidineAcetonitrile24.31 wikipedia.org
2-tert-Butyl-1,1,3,3-tetramethylguanidine50% Water/Ethanol (B145695)14 wikipedia.org

This table showcases the variation in basicity of guanidines depending on the solvent environment.

The basicity of guanidines can be finely tuned by introducing substituents, and these effects can be quantified using the Hammett equation. cdnsciencepub.com Studies on 2-phenyl-1,1,3,3-tetramethylguanidine derivatives in acetonitrile have shown a linear relationship between the pKa values and the Hammett substituent constants (σ). cdnsciencepub.comcdnsciencepub.com The slope of this relationship, known as the reaction constant (ρ), was found to be 2.18 in acetonitrile. cdnsciencepub.comcdnsciencepub.com This value is significantly lower than that observed for anilines in water, indicating a reduced sensitivity of the guanidine basic center to substituent effects on the phenyl ring. cdnsciencepub.com This is attributed to the effective delocalization of the positive charge in the protonated guanidinium ion, which shifts the charge away from the phenyl ring. cdnsciencepub.com Similar studies on aryl guanidines and 2-(arylimino)imidazolidines have also demonstrated good correlations between experimental pKa values and Hammett constants. rsc.orgrsc.org

For substituted 2-pyridyl-1,1,3,3-tetramethylguanidines, Hammett correlations have also been established in both acetonitrile and water. The ρ values were determined to be 2.31 in acetonitrile and 1.64 in water. cdnsciencepub.com These quantitative studies of substituent effects are valuable for designing guanidine-containing molecules with specific basicity for various applications. rsc.orgrsc.org

The interaction of 1,1,3,3-tetramethylguanidine with proton donors involves the formation of hydrogen-bonded complexes, which can exist in equilibrium with ion pairs resulting from complete proton transfer. fu-berlin.de Infrared (IR) spectroscopy studies have shown that in inert solvents like carbon tetrachloride and chloroform, 1,1,3,3-tetramethylguanidine forms hydrogen bonds with various OH-containing proton donors, such as alcohols and phenols, at the imino nitrogen atom. fu-berlin.de The strength of this hydrogen bond increases with the acidity of the proton donor. fu-berlin.de

With sufficiently strong proton donors, the equilibrium shifts towards the formation of an ion pair. fu-berlin.de For instance, the interaction of 1,1,3,3-tetramethylguanidinium with nitrate (B79036) has been studied, revealing that complete proton transfer from nitric acid to the guanidine occurs. researchgate.net The hydrogen bonding capability of the 1,1,3,3-tetramethylguanidinium cation has also been shown to be crucial in its interaction with and stabilization of DNA. nih.gov In the solid state, hydrogen bonding interactions, such as C—H···O and C—H···N, can connect guanidine molecules, forming layered structures. researchgate.netresearchgate.net

Nucleophilic Character and Steric Considerations

This compound and its isomers are classified as strong, non-nucleophilic bases. wikipedia.orgcymitquimica.comatamanchemicals.coma2bchem.com Their utility in organic synthesis often stems from their ability to act as a base without participating in nucleophilic substitution reactions. wikipedia.orgatamanchemicals.com This non-nucleophilic character is largely due to steric hindrance around the basic nitrogen centers, a feature that can be enhanced by introducing bulky substituents. a2bchem.comcymitquimica.comdcfinechemicals.com

For example, 2-tert-butyl-1,1,3,3-tetramethylguanidine, also known as Barton's base, was specifically designed to be a sterically hindered, non-nucleophilic base. wikipedia.orgdcfinechemicals.com The bulky tert-butyl group effectively shields the nitrogen atoms, preventing them from acting as nucleophiles. orgsyn.org This steric hindrance allows these guanidine bases to be used in reactions where other strong bases might lead to unwanted side reactions. a2bchem.com The influence of steric hindrance on the reactivity of substituted 2-phenyl-1,1,3,3-tetramethylguanidines has been observed in proton transfer reactions. cdnsciencepub.comdoi.org Moving a substituent from the para to the ortho position on the phenyl ring, or replacing a smaller substituent with a larger one, increases the steric hindrance and affects the reaction kinetics. cdnsciencepub.com

Reaction Kinetics and Thermodynamic Parameters in Solution

The kinetics of reactions involving 1,1,3,3-tetramethylguanidine (TMG) have been investigated in various contexts. In proton transfer reactions with carbon acids like 4-nitrophenylnitromethane in acetonitrile, the reaction is first order in both the acid and the base, leading to the formation of an ion-paired product. cdnsciencepub.com The rate constants for these reactions are influenced by steric hindrance from substituents on the guanidine. cdnsciencepub.com For example, the second-order rate constant for the reaction of 4-nitrophenylnitromethane with 4-ClPhTMG at 25°C is significantly higher than that with the more sterically hindered 2-ClPhTMG and 2-BrPhTMG. cdnsciencepub.com

The kinetics of the reaction of TMG with 1,1,1-trifluoro-2,2-bis(4-nitrophenyl)ethane have been studied in several aprotic solvents, including acetonitrile, benzonitrile, tetrahydrofuran, and hexane. rsc.orgrsc.org The reaction mechanism is proposed to be a multistep process, and the rate constants, deuterium (B1214612) isotope effects, and activation parameters have been determined. rsc.org

In the context of carbon dioxide capture, the reaction kinetics between CO2 and TMG in 1-propanol (B7761284) have been measured. tubitak.gov.trresearchgate.net The reaction was modeled using a termolecular reaction mechanism, yielding a rate constant of 199.30 m³ kmol⁻¹ s⁻¹ at 298 K. researchgate.net The activation energies for this reaction were found to be low, around 5.2 kJ/mol. researchgate.net

Thermodynamic parameters for reactions involving TMG have also been determined. The enthalpy of formation (ΔH°f) of liquid 1,1,3,3-tetramethylguanidine is reported as 7.7 ± 2.8 kJ·mol⁻¹, and its enthalpy of vaporization (ΔH°vap) is 50.0 ± 1.2 kJ·mol⁻¹. researchgate.net For the proton transfer reaction between 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-nitrophenylnitromethane in various aprotic solvents, thermodynamic parameters have been established. acs.org The enthalpy of formation of the ion pair formed from the interaction of 1,1,3,3-tetramethylguanidine with various phenols in inert solvents has also been measured, providing insight into the strength of the hydrogen bonding and proton transfer. fu-berlin.de

The table below summarizes kinetic data for the reaction of substituted 2-phenyl-1,1,3,3-tetramethylguanidines with 4-nitrophenylnitromethane in acetonitrile at 25°C. cdnsciencepub.com

Guanidine DerivativeSecond-Order Rate Constant (k₂H) (dm³ mol⁻¹ s⁻¹)
4-ClPhTMG810 ± 28
2-ClPhTMG202 ± 9
2-BrPhTMG176 ± 3

This table illustrates the effect of steric hindrance on the reaction rate, with ortho-substituted derivatives reacting more slowly.

Mechanistic Investigations of 1,1,3,3 Tetramethylguanidine Catalyzed Reactions

Elucidation of Reaction Mechanisms in Organic Transformations

Table 1: Key Aspects of TMG-Catalyzed Cyanosilylation of Hypnone

FeatureDescriptionSource
Catalyst 1,1,3,3-Tetramethylguanidine (B143053) (TMG) researchgate.net
Reactants Hypnone, Trimethylsilyl cyanide (TMSCN) researchgate.net
Proposed Mechanism Stepwise, involving the formation of a TMG-TMSCN intermediate. researchgate.net
Rate-Determining Step Formation of the TMG-TMSCN intermediate. researchgate.net
Computational Method Density Functional Theory (B3LYP) researchgate.net
Thermodynamics Exoergonic researchgate.net
Conditions Solvent-free, 25°C colab.ws

TMG has been identified as an effective initiator for the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs) to produce well-defined polysarcosine. researchgate.netnih.gov The proposed mechanism suggests that the polymerization proceeds via propagating macro-zwitterions. researchgate.netnih.gov These species possess a cationic 1,1,3,3-tetramethylguanidinium group at one end and an anionic thiocarbamate at the other. researchgate.netnih.gov

In this process, TMG acts not only as the initiator but also plays a crucial role in stabilizing the thiocarbamate chain end where monomer addition takes place. researchgate.netnih.gov The reaction demonstrates characteristics of a living polymerization, including pseudo-first-order kinetics and a linear increase in the polymer's molecular weight with conversion. nih.govnih.gov This controlled behavior allows for the synthesis of polysarcosine with predictable molecular weights and narrow molecular weight distributions. nih.govnih.gov The proposed mechanism is supported by kinetic studies and spectroscopic analysis, which indicate a different propagating species compared to polymerizations initiated by primary amines. nih.gov

Table 2: Characteristics of TMG-Mediated Zwitterionic Ring-Opening Polymerization

FeatureDescriptionSource
Monomer Sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs) researchgate.netnih.gov
Initiator/Catalyst 1,1,3,3-Tetramethylguanidine (TMG) researchgate.netnih.gov
Propagating Species Macro-zwitterions with cationic tetramethylguanidinium and anionic thiocarbamate ends. researchgate.netnih.gov
Polymerization Type Zwitterionic Ring-Opening Polymerization (ZROP), exhibits living characteristics. nih.govnih.gov
Product Well-defined polysarcosine with controlled molecular weight and narrow dispersity. nih.govnih.gov
TMG's Dual Role Initiator and stabilizer of the propagating chain end. researchgate.netnih.gov

Role of 1,1,3,3-Tetramethylguanidine in Catalytic Cycles

TMG's role in catalytic cycles is primarily that of a strong, non-nucleophilic base. wikipedia.org In many reactions, it functions as a general base catalyst. For instance, in the chemical fixation of CO2 with 2-aminobenzonitrile, DFT calculations suggest that TMG promotes the reaction by deprotonating the amino group, facilitating the formation of a carbamate (B1207046) intermediate. rsc.org This is favored over a mechanism involving a TMG-CO2 adduct. rsc.org

In other reactions, such as the transesterification of dimethyl carbonate with ethanol (B145695), TMG can act as a bifunctional catalyst. acs.orgnih.gov DFT studies propose that TMG facilitates the simultaneous activation of both dimethyl carbonate and ethanol through hydrogen bonding. acs.orgnih.gov This leads to the formation of a stable intermediate with a relatively low free energy barrier. acs.orgnih.gov The ability of TMG to participate in hydrogen bonding and act as a proton shuttle is crucial in these catalytic cycles. Furthermore, in some palladium-catalyzed reactions, TMG has been shown to aid in the deprotonation process and stabilize metallic nanoparticles, which can prevent catalyst leaching. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of Reaction Pathways

DFT has become an invaluable tool for investigating the mechanisms of TMG-catalyzed reactions. rsc.orgacs.orgnih.gov These computational studies allow for the exploration of different possible reaction pathways and the calculation of their thermochemical aspects, such as free energy barriers. acs.orgnih.gov For example, in the TMG-catalyzed transesterification of dimethyl carbonate, DFT calculations have been used to compare the energetics of pathways where TMG acts as either a nucleophile or a base. acs.orgnih.gov The results indicated that the base-catalyzed pathway, involving simultaneous activation of the reactants, is more favorable. acs.orgnih.gov

In the study of CO2 fixation, DFT calculations revealed that the general base mechanism is preferred over the CO2 activation mechanism. rsc.org These studies also highlighted the importance of the acidity of the resulting guanidinium (B1211019) ion in stabilizing intermediates and lowering energy barriers for subsequent steps. rsc.org

Quantum chemical calculations provide detailed information about the energetics of reactions and the structures of intermediates and transition states. ntua.grbohrium.com These methods have been applied to understand the protonation of TMG in aqueous solutions and its interaction with other molecules. ntua.gr For instance, in the context of CO2 capture, quantum chemical calculations have been used to analyze the interaction between TMG-based ionic liquids and epoxides, showing how the delocalized positive charge on the ionic liquid moiety can support the reaction. bohrium.com

Thermochemical data for TMG and its protonated form, the tetramethylguanidinium ion, have been determined through a combination of experimental techniques and high-level ab initio calculations. researchgate.net These fundamental data are crucial for accurately modeling the cohesive energies and reaction enthalpies in TMG-catalyzed systems. researchgate.net Such calculations help in rationalizing the observed reactivity and in designing more efficient catalytic systems based on TMG.

Applications of 1,1,3,3 Tetramethylguanidine in Advanced Organic Synthesis

Catalysis in Carbon-Carbon Bond Forming Reactions

TMG's strong basic character allows it to facilitate the formation of carbon-carbon bonds by promoting reactions that require the generation of a carbanion or enolate intermediate. xdbiochems.com

The Knoevenagel condensation, a cornerstone reaction in organic synthesis, involves the reaction of an active methylene (B1212753) compound with a carbonyl compound. TMG and its derivatives have proven to be effective catalysts for this transformation. For instance, a TMG-based ionic liquid, 1,1,3,3-tetramethylguanidinium lactate (B86563) ([TMG][Lac]), has been shown to effectively promote the condensation between various aldehydes and active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) under mild, solvent-free conditions. researchgate.netscilit.comnih.gov This catalytic system is notable for its high efficiency and recyclability, affording products in excellent yields without generating toxic waste. nih.gov

Research has demonstrated that TMG-based catalysts can be used in heterogeneous systems. For example, TMG immobilized on a polystyrene nanohybrid (Fe3O4@PS-TMG) serves as an efficient catalyst for Knoevenagel condensations. acs.org The reaction between benzaldehyde (B42025) and malononitrile, catalyzed by MgO nanoparticles, is a model reaction studied in this context. acs.org These methods highlight the versatility of TMG in promoting these crucial C-C bond-forming reactions under environmentally benign conditions. nih.govresearchgate.net

Table 1: TMG-Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds Data derived from studies on TMG-based ionic liquid catalysis. nih.gov

Aldehyde (Substrate 1)Active Methylene Compound (Substrate 2)CatalystConditionsYield
Benzaldehyde2,4-Thiazolidinedione[TMG][Lac]Ultrasonic, Solvent-freeHigh
4-Chlorobenzaldehyde2,4-Thiazolidinedione[TMG][Lac]Ultrasonic, Solvent-freeExcellent
4-NitrobenzaldehydeRhodanine[TMG][Lac]Ultrasonic, Solvent-freeExcellent
4-MethoxybenzaldehydeRhodanine[TMG][Lac]Ultrasonic, Solvent-freeHigh

TMG is also a proficient catalyst for the Michael addition, a reaction that involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The base facilitates the deprotonation of the Michael donor, generating the nucleophilic species required for the conjugate addition.

TMG has been successfully used in aza-Michael additions. In one study, 16α-azolyl-pregnenolone derivatives were synthesized via the aza-Michael addition of 16-dehydropregnenolone (B108158) with various N-heterocycles, catalyzed by a TMG derivative, 2-butyl-1,1,3,3-tetramethylguanidine. rsc.org This reaction was carried out in an ionic liquid, which allowed for the recycling of both the catalyst and the excess reagent. rsc.org Furthermore, TMG has been employed in intramolecular oxy-Michael cyclizations, where an oxygen nucleophile attacks a pendant α,β-unsaturated electrophile. nih.gov In a novel, single-step synthesis of 3,4-disubstituted 2-oxazolidinones, TMG serves as a catalyst in a process that involves an intramolecular aza-Michael addition. helsinki.fi

Utility in Functional Group Transformations

Beyond forming carbon-carbon bonds, TMG is a valuable reagent for various functional group interconversions, including alkylations, acylations, and deprotection reactions.

As a strong, non-nucleophilic base, TMG is frequently used to promote alkylation reactions by deprotonating substrates containing active methylene groups or other acidic protons. xdbiochems.compharmaffiliates.com It is considered an effective and economical choice for these transformations. biocompare.com Research has shown that TMG enhances both reactivity and enantioselectivity in certain asymmetric alkylation reactions. For example, catalytic amounts of TMG were found to improve the outcomes of bisguanidinium-catalyzed asymmetric prenylation, propargylation, and benzylation of 3-substituted oxindoles. acs.org Mechanistic studies suggest that the protonated TMG not only aids in forming the enolate intermediate but also activates the electrophile. acs.org

TMG serves as a highly efficient and selective catalyst for the benzoylation of alcohols. kmchem.combiocompare.comfishersci.fiottokemi.compharmaffiliates.com This reaction is a common method for protecting hydroxyl groups in multi-step syntheses. The role of TMG is to activate the alcohol by deprotonation, thereby increasing its nucleophilicity towards the benzoylating agent, such as benzoyl chloride or benzoic anhydride. Its non-nucleophilic nature is advantageous as it minimizes side reactions, leading to clean and high-yielding transformations.

Table 2: Role of TMG in Benzoylation

SubstrateReagentRole of TMGOutcomeReference
AlcoholsBenzoyl Chloride / AnhydrideSelective CatalystEfficient formation of benzoyl esters kmchem.combiocompare.compharmaffiliates.com

A notable application of TMG is in the chemoselective deprotection of protecting groups. It has been identified as a convenient and effective reagent for the cleavage of both silyl (B83357) and acetyl groups from acidic hydroxyl groups, such as those in phenols and carboxylic acids. acs.orgresearchgate.netnih.govacs.org A key advantage of using TMG is its selectivity; it can remove these protecting groups from acidic positions without affecting silyl and acetyl groups attached to aliphatic alcohols. acs.orgacs.org This selectivity is dependent on the acidity of the hydroxyl group being deprotected. acs.orgresearchgate.net

For example, phenolic tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers can be completely desilylated with TMG, while aliphatic TBDMS or TBDPS ethers remain intact. acs.org This represents a significant tool in the synthesis of complex molecules like phenolic glycosides, where differential protection and deprotection are essential steps. acs.orgacs.org The reaction is typically carried out in polar aprotic solvents like acetonitrile (B52724) (CH3CN) for optimal results. acs.org

Table 3: Chemoselective Deprotection using TMG Data based on research by Oyama & Kondo (2003). acs.orgacs.org

Protected GroupSubstrate TypeConditionsResult
TBDMSPhenolic HydroxylTMG, CH3CN, 50 °CComplete Deprotection
TBDPSPhenolic HydroxylTMG, CH3CNComplete Deprotection
TBDMS / TBDPSAliphatic HydroxylTMG, CH3CNNo Reaction
AcetylPhenolic HydroxylTMG, CH3CNDeprotection
AcetylAliphatic HydroxylTMG, CH3CNNo Reaction
TBDPSCarboxylic Acid (Ester)TMG, CH3CNHigh Yield Deprotection

Pentavalent Bismuth Oxidation of Alcohols

1,1,3,3-Tetramethylguanidine (B143053) (TMG) plays a crucial role in promoting the oxidation of alcohols using pentavalent bismuth compounds. scientificlabs.co.ukbiocompare.com This process efficiently converts primary and secondary alcohols into their corresponding aldehydes and ketones. scientificlabs.co.ukatamanchemicals.com The high oxidation potential of pentavalent bismuth (Bi(V)) species makes them effective oxidizing agents. nottingham.ac.uk In these reactions, TMG functions as a base, facilitating the transformation. atamanchemicals.com The use of organobismuth(V) reagents for alcohol oxidation was a precursor to their broader application in arylation reactions. nottingham.ac.uk

Preparation of Specific Organic Compounds

TMG serves as a critical reagent in the synthesis of several classes of organic compounds due to its properties as a strong, non-nucleophilic base. atamanchemicals.comwikipedia.org Its high water solubility also simplifies its removal from reaction mixtures in organic solvents. atamanchemicals.com

Alkyl Nitriles from Alkyl Halides

The preparation of alkyl nitriles from alkyl halides is a fundamental transformation in organic synthesis, and 1,1,3,3-Tetramethylguanidine is an essential base for this reaction. fishersci.ficymitquimica.comottokemi.com TMG's strong basicity facilitates the nucleophilic substitution reaction where the halide is displaced by a cyanide group to form the nitrile. biocompare.comatamanchemicals.com It is often used as a more accessible and less expensive substitute for other strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) in such syntheses. atamanchemicals.comfishersci.fi

Substituted Thymidines Synthesis

In the field of medicinal and nucleic acid chemistry, TMG is indispensable for the synthesis of modified nucleosides, such as substituted thymidines. atamanchemicals.comottokemi.com It is specifically employed in the preparation of 3'-alkylthymidines from 3'-nitrothymidines. biocompare.comfishersci.ficymitquimica.com

A notable application involves the synthesis of 5'-deoxy-5'-methylphosphonate linked thymidine (B127349) oligonucleotide analogues. oup.com In this multi-step process, TMG is used in conjunction with 2-pyridinealdoxime for the deprotection of phosphonate (B1237965) diester intermediates. oup.com The reaction, conducted in a dioxane-water mixture, effectively removes protecting groups from the phosphonate moiety, a critical step in building the oligonucleotide chain. oup.com

Table 1: Deprotection of Thymidine Dimer Phosphonates

Protecting Group Reagents Solvent System Result
Phenyl or 4-methoxy-1-oxido-2-picolyl 2-pyridinealdoxime and 1,1,3,3-tetramethylguanidine Dioxane-water (3:1, v/v) Successful removal of the phosphonate protecting group. oup.com

Heterogeneous Catalysis and Supported Systems

Immobilizing homogeneous catalysts onto solid supports creates heterogeneous systems that offer significant advantages, including enhanced stability and easier separation and recycling of the catalyst. TMG has been successfully incorporated into such systems.

Functionalization of Mesoporous Silica (B1680970) with 1,1,3,3-Tetramethylguanidine

Mesoporous silica materials, such as SBA-15 and Mesocellular Foams (MCF), are excellent supports for catalysts due to their high surface area and ordered pore structures. mdpi.comnih.gov 1,1,3,3-Tetramethylguanidine has been used to functionalize these silica surfaces, creating robust solid base catalysts. mdpi.com

One application is in the production of biodiesel. acs.org Amphiphilic silica nanoparticles have been functionalized with TMG to create a Pickering interfacial catalyst for the transesterification of soybean oil into fatty acid methyl esters (FAME), or biodiesel. acs.org The TMG-functionalized nanoparticles stabilize the oil-in-methanol emulsion and catalyze the reaction at the interface. acs.org Research found that a catalyst with an n-dodecyl chain (C12-SiO2-TMG) was most efficient due to its balanced amphiphilicity. acs.org

Another example is the creation of a palladium catalyst supported on TMG-modified SBA-15 (SBA-TMG-Pd) for use in Heck arylation reactions. researchgate.net This supported catalyst demonstrated higher activity and stability compared to a catalyst on unmodified SBA-15. researchgate.net The TMG moiety is believed to help stabilize the palladium nanoparticles, preventing leaching and allowing for catalyst recycling. researchgate.net

Table 2: TMG-Functionalized Silica Catalysts

Support Material Functionalization Application Key Finding
SBA-15 / MCF Grafting with TMG Biodiesel Production TMG functionalization enhances the basicity and catalytic activity of the silica support. mdpi.com
SiO2 Nanoparticles TMG and n-alkyl chains Biodiesel Production (Pickering Emulsion) C12-SiO2-TMG catalyst showed the highest efficiency for transesterification. acs.org

Polymer-Supported 1,1,3,3-Tetramethylguanidine in Organic Transformations

Anchoring TMG to a polymer backbone is another strategy for creating recoverable and reusable base catalysts. Polystyrene has been used as a support for TMG, enabling its application in various organic transformations. a2bchem.com

TMG also plays a role as an initiator in polymerization reactions. It can induce the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs). nih.gov This process rapidly produces well-defined polysarcosine polymers with controlled molecular weights and narrow molecular weight distributions under mild conditions. nih.gov The polymerization exhibits characteristics of a living polymerization, with TMG acting as the initiator that creates a propagating macro-zwitterion with a cationic TMG group at one end and an anionic thiocarbamate at the other. nih.gov

Table 3: TMG in Polymer Science

Role of TMG Polymer System Transformation Outcome
Supported Base Polystyrene-supported TMG General Organic Transformations Creates a reusable base catalyst. a2bchem.com

1,1,3,3 Tetramethylguanidine in Polymer Science and Materials Chemistry

Role as a Catalyst in Polymerization Reactions

1,1,3,3-Tetramethylguanidine (B143053) (TMG) is a strong, non-nucleophilic organic base that has found significant application as a catalyst in various polymerization reactions. atamanchemicals.comguidechem.com Its strong basicity and stability make it an effective promoter for the synthesis of a wide range of polymers. atamanchemicals.comchemimpex.com

Ring-Opening Polymerizations of Cyclic Monomers (e.g., Lactones, Epoxides)

TMG is utilized as a catalyst in the ring-opening polymerization (ROP) of cyclic monomers, such as lactones and epoxides, to produce polyesters and polyethers. nih.gov In the ROP of L-lactide, TMG has been demonstrated to be an effective catalyst, yielding well-defined polymers with controlled molecular weights and narrow dispersities. rsc.org The catalytic activity of TMG can be further enhanced by the use of a co-catalyst, such as thiourea (B124793), for the polymerization of lactones like δ-valerolactone and ε-caprolactone. rsc.org

Research has shown that TMG can catalyze the ROP of lactide when initiated by various alcohols, including benzyl (B1604629) alcohol and poly(ethylene glycol) monomethyl ether. researchgate.net These polymerizations exhibit controlled characteristics. researchgate.net The strong basic nature of TMG facilitates the deprotonation of the initiator, which then attacks the cyclic monomer to initiate polymerization. rsc.org This catalytic system is notable for its ability to simplify the ROP of α-amino acid N-carboxyanhydrides (NCAs) by expanding the range of suitable initiators to include those with lower nucleophilicity, such as alcohols and even carboxylic acids. rsc.org

Furthermore, TMG has been employed in the polymerization of other cyclic esters. For instance, it has been used in combination with other catalysts for the terpolymerization of mixtures including phosphoadenosine (PA), and rac-lactide. doi.org The versatility of TMG as a catalyst extends to its use in creating various polymer architectures, including block copolypeptides and polypeptide-based hybrid polymers. rsc.org

Zwitterionic Ring-Opening Polymerization for Polysarcosine Synthesis

A significant application of TMG is in the zwitterionic ring-opening polymerization (ZROP) of sarcosine-derived N-thiocarboxyanhydrides (Me-NNTAs) to produce well-defined polysarcosine. researchgate.netacs.orgnih.gov In this process, TMG acts as an initiator, inducing the polymerization to yield polymers with controlled molecular weights, ranging from 1.9 to 37 kg/mol , and narrow molecular weight distributions (Đ = 1.01–1.12). researchgate.netnih.govresearchgate.net

The polymerization proceeds via a living mechanism, as evidenced by pseudo-first-order kinetics, a linear increase in polymer molecular weight with monomer conversion, and successful chain extension experiments. researchgate.netacs.orgnsf.gov The proposed mechanism involves the formation of propagating macro-zwitterions with a cationic 1,1,3,3-tetramethylguanidinium group and an anionic thiocarbamate chain end. acs.orgresearchgate.netnsf.govresearchgate.net TMG not only initiates the polymerization but also stabilizes the propagating chain end where monomer addition occurs. acs.orgresearchgate.netnsf.gov A key advantage of this method is the enhanced hydrolytic stability of the Me-NNTA monomer, which allows the polymerization to be carried out without the strict exclusion of moisture. acs.orgresearchgate.netnsf.gov

Table 1: TMG-mediated ZROP of Me-NNTA

Initiator Monomer Solvent Temperature (°C) Resulting Polymer Molecular Weight (Mn) Polydispersity (Đ)

This table summarizes the key parameters and outcomes of the TMG-mediated zwitterionic ring-opening polymerization of sarcosine-derived N-thiocarboxyanhydrides to produce polysarcosine. researchgate.netnih.govresearchgate.net

Photoinduced Polymerization Processes Utilizing Photocaged 1,1,3,3-Tetramethylguanidine

To achieve spatiotemporal control over polymerization, photocaged TMG has been developed. d-nb.info These are molecules where the TMG base is rendered inactive by a photolabile protecting group. rsc.orgd-nb.info Upon irradiation with light, the protecting group is cleaved, releasing the active TMG catalyst and initiating polymerization. rsc.orgrsc.org

One such example is 2-(2-nitrophenyl)-propoxycarbonyl-1,1,3,3-tetramethylguanidine (NPPOC-TMG), which releases TMG upon exposure to light in the 320–400 nm range. rsc.orgd-nb.info This system has been successfully used for the phototriggered ROP of L-lactide, demonstrating for the first time the use of a photocaged superbase for this purpose. rsc.org This photoinduced approach allows for the creation of soft materials that are not accessible through traditional radical photoinitiator methods. nih.gov

More recent developments have focused on shifting the activation wavelength to the visible region to minimize potential damage from UV light. researchgate.net Boron dipyrromethene (BODIPY) photocages containing TMG have been shown to induce rapid and efficient polymerizations under low-intensity green LED light. nih.govresearchgate.net These photocaged systems have been applied to catalyze various reactions, including thiol-Michael additions and the ring-opening of lactones and epoxides. nih.gov

Applications in Polyurethane Production

1,1,3,3-Tetramethylguanidine is widely employed as a catalyst in the production of polyurethane foams. atamanchemicals.comfishersci.fibiocompare.comindiamart.com It acts as a strong base catalyst in the reaction between isocyanates and polyols, which is the fundamental chemistry behind polyurethane formation. atamanchemicals.comgoogle.com TMG's catalytic activity promotes the gelling and blowing reactions, leading to the formation of the cellular structure of the foam. hangdachem.com Its high water solubility facilitates its removal from the final product. atamanchemicals.com

Acceleration of Polysulfured Rubber Syntheses

TMG also serves as an accelerator in the synthesis of polysulfured rubbers. atamanchemicals.comfishersci.fibiocompare.comindiamart.comwhwinbond.com In these applications, it enhances the rate of the vulcanization process, where individual polymer chains are cross-linked to form a more durable and elastic rubber material.

Development of Advanced Materials

The catalytic versatility of 1,1,3,3-tetramethylguanidine contributes to the development of a variety of advanced materials. Its role in ring-opening polymerization allows for the synthesis of biodegradable polyesters like polylactide, which have applications in biomedical fields such as medical implants and drug delivery. rsc.orgresearchgate.net

Furthermore, TMG-catalyzed polymerization enables the creation of specialty polymers with improved thermal stability and mechanical properties, which are valuable in the automotive and aerospace industries. chemimpex.com The ability to produce well-defined polysarcosine through TMG-mediated ZROP opens avenues for its use in biomaterials due to its biocompatibility and stealth properties. researchgate.netacs.org

The development of photocaged TMG systems represents a significant step towards the advanced manufacturing of soft materials. nih.govresearchgate.net The spatiotemporal control afforded by light-induced polymerization allows for the fabrication of complex polymer networks and patterned materials with high precision. researchgate.net Additionally, TMG has been anchored onto supports like melamine (B1676169) and silica (B1680970) to create heterogeneous catalysts, which offer advantages in terms of recyclability and ease of separation from the product. nih.govresearchgate.net These supported catalysts have shown high activity in various organic syntheses, further expanding the utility of TMG in materials chemistry. nih.govresearchgate.net

Integration into Alkaline Anion Exchange Membranes (AAEM)

Alkaline anion exchange membranes (AAEMs) are critical components in electrochemical devices such as fuel cells. The integration of 1,1,3,3-tetramethylguanidine into these membranes, typically as a guanidinium (B1211019) functional group, has been a key strategy to enhance their performance, particularly their stability in alkaline environments. The high basicity of the guanidinium group, with a pKa around 13.6, contributes to high concentrations of mobile hydroxide (B78521) ions, which is essential for efficient ion conduction. nsf.govnih.gov

Research has focused on grafting TMG onto various polymer backbones, such as poly(arylene ether sulfone) (PAES) and poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), to create robust AAEMs. nsf.govameralabs.com The resonance-stabilized structure of the guanidinium cation, where the positive charge is delocalized over one carbon and three nitrogen atoms, imparts significant alkaline stability to the membrane. nsf.gov This structural feature helps to mitigate degradation pathways that can affect other types of cationic functional groups in alkaline conditions.

Studies have demonstrated that TMG-functionalized AAEMs exhibit promising properties, including high ion exchange capacities (IEC) and hydroxide conductivities. For instance, a poly(arylene ether sulfone) membrane functionalized with TMG has been reported to achieve an anionic conductivity of 0.036 S/cm at 80 °C. ameralabs.com Similarly, guanidinium-functionalized PPO membranes have shown ionic conductivities as high as 71 mS/cm at room temperature. nsf.govkaust.edu.sa Furthermore, these membranes often display good dimensional stability, with controlled water uptake and swelling ratios, which are crucial for the mechanical integrity and longevity of the fuel cell. ameralabs.com The thermal stability of these membranes is also noteworthy, with decomposition temperatures of the guanidinium group reported to be around 350 °C. ameralabs.com

Below is a data table summarizing the properties of various TMG-based Alkaline Anion Exchange Membranes based on published research findings.

Polymer BackboneFunctional GroupIEC (mmol/g)Hydroxide Conductivity (S/cm)Water Uptake (%)Swelling Ratio (%)Alkaline StabilityReference
Poly(arylene ether sulfone) (PAES)Tetramethylguanidinium-0.036 @ 80 °C--Stable in 0.5M NaOH at 80°C for 382h nih.govameralabs.com
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)Guanidiniumup to 1.8up to 0.071 @ RT--Stable in 1M KOH for 192h at 25°C nsf.govkaust.edu.sa
Guanidinium-functionalized PPO (GPPO)Guanidinium-0.042 @ 70 °C (after 2 days in 1M NaOH/D2O at 60°C)<15-High stability due to steric hindrance nih.gov
Polyisatin with long side chain ammonium (B1175870) saltTetramethylguanidinium1.00.075 @ 80 °C141190% conductivity retention after 1000h in 2M NaOH at 80°C govinfo.gov
Polyisatin with long side chain ammonium saltTetramethylguanidinium1.20.060 @ 80 °C151286% mass retention after 60h in Fenton's reagent at 80°C govinfo.gov

Fabrication of Soft Materials and Resins

1,1,3,3-Tetramethylguanidine is widely utilized as a potent catalyst in the synthesis of various soft materials and resins. Its strong, non-nucleophilic basic character makes it an effective promoter for a range of polymerization reactions, leading to materials with diverse and tunable properties. researchgate.net

TMG is also a highly efficient catalyst for the ring-opening polymerization (ROP) of cyclic esters and N-carboxyanhydrides (NCAs), enabling the synthesis of polyesters and polypeptides with controlled molecular weights and narrow dispersities. researchgate.netmdpi.com This catalytic system is notable for its ability to function effectively with a variety of initiators, including amines, alcohols, and even carboxylic acids, thereby expanding the scope of accessible polymer architectures. researchgate.net The resulting polyesters can exhibit a range of thermal and mechanical properties depending on the specific monomers and reaction conditions employed. researchgate.net For example, TMG-catalyzed polymerization of fatty acid-derived monomers can yield functional polyesters with high molecular weights and tunable properties for applications in sustainable materials. researchgate.net

Furthermore, TMG has been incorporated into photocaged systems to enable the light-induced fabrication of soft materials. nih.gov In this approach, the catalytic activity of TMG is masked by a photolabile protecting group. Upon exposure to light of a specific wavelength, the TMG is released, initiating polymerization and allowing for the spatial and temporal control of material formation. nih.gov This technique has been used to create complex, patterned soft materials and to control the formation of polymer networks in two stages, resulting in materials with tailored mechanical properties like varying glass transition temperatures and moduli. nih.govphotocentricgroup.com For example, a two-stage polymerization using a photocaged TMG system can first produce a soft, intermediate polymer that can be further cured into a more rigid final material. mdpi.com

The table below presents a summary of the properties of various soft materials and resins fabricated using 1,1,3,3-Tetramethylguanidine as a catalyst.

Material TypePolymerization MethodTMG RoleKey PropertiesReference
PolyesterRing-Opening CopolymerizationCatalystMolecular Weight: <5 kDa, Dispersity: ~2.0 rsc.org
Cyano-rich PolyesterMichael Addition PolymerizationCatalystHigh molecular weight, programmable thermal and mechanical properties researchgate.net
Polyester from Fatty AcidsTMG-promoted EsterificationPromoterHigh molecular weight, functional group incorporation researchgate.net
Polyurethane FoamCatalytic FoamingCatalystInfluences density and compressive strength researchgate.netijsrp.org
Thiol-Michael PhotopolymerPhotocaged CatalysisLatent CatalystHigh conversion (>90%), tough glasses, tunable Tg (12°C to 35°C in two-stage networks) nih.govphotocentricgroup.com
3D Printing Resin (TGM-7)PhotopolymerizationComponent/CatalystShore D Hardness: 75-85, High flexibility and impact resistance ameralabs.com
Poly(tetramethyl glycolide) (PTMG)Ring-Opening PolymerizationCo-catalyst systemMelting Temperature (Tm): up to 190.5 °C, High crystallinity (50.8%) kaust.edu.sa

Analytical and Spectroscopic Characterization in 1,1,3,3 Tetramethylguanidine Research

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for the structural elucidation and monitoring of reactions involving TMG.

FTIR spectroscopy is instrumental in identifying the key functional groups within the TMG molecule and tracking their transformations during chemical reactions. The presence of characteristic absorption bands provides significant evidence for the formation of TMG and its derivatives. For instance, in the synthesis of TMG-functionalized materials, the appearance of specific peaks corresponding to the C-N bond and CH₃ groups in the FTIR spectrum confirms the successful grafting of the TMG moiety onto a support material. researchgate.net

In reaction monitoring, FTIR is used to follow the consumption of reactants and the formation of products in real-time. For example, in the TMG-mediated zwitterionic ring-opening polymerization of sarcosine-derived N-thiocarboxyanhydride, the disappearance of the characteristic peak of the monomer at 1737 cm⁻¹ signifies the completion of the polymerization reaction. nsf.gov Similarly, in studies of CO₂ capture by TMG, FTIR analysis can track the reversible reaction by observing changes in the spectra of the lean and rich solvent, ensuring efficient regeneration of the capturing agent. tubitak.gov.tr The formation of TMG-based ionic liquids can also be confirmed by the appearance of characteristic bands. mdpi.com

The table below summarizes key FTIR spectral data for TMG and related compounds, illustrating its utility in structural confirmation.

Compound/Functional GroupCharacteristic FTIR Peak (cm⁻¹)Reference
TMG C-N bond1612 researchgate.net
TMG CH₃ group1412, 1455, 2944 researchgate.net
Me-NNTA monomer (disappearance)1737 nsf.gov
2-butyl-1,1,3,3-tetramethylguanidinium methylcarbonate1780 gatech.edu

This technique is also crucial in characterizing the structure of TMG-solvated lanthanide aryloxides and other complex coordination compounds. psu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,1,2,3-tetramethylguanidine and its reaction products. Both proton (¹H) and carbon (¹³C) NMR provide precise information about the molecular framework, while advanced NMR techniques offer deeper mechanistic insights.

¹H and ¹³C NMR are routinely used to confirm the synthesis and purity of TMG and its derivatives. The chemical shifts and coupling patterns in ¹H NMR spectra reveal the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

For 2-acetyl-1,1,3,3-tetramethylguanidine, the ¹H NMR spectrum in CDCl₃ shows a singlet at 2.10 ppm for the three protons of the acetyl group (CH₃) and a singlet at 2.90 ppm for the twelve protons of the four N-methyl groups [N(CH₃)₂]. researchgate.net The corresponding ¹³C NMR spectrum displays signals at 26.3 ppm (CH₃), 40.0 ppm [N(CH₃)₂], 166.7 ppm (C=N), and 178.8 ppm (C=O). researchgate.net

In the case of 2-butyl-1,1,3,3-tetramethylguanidine, the ¹H NMR spectrum in CDCl₃ exhibits a triplet at 3.05 ppm for the N-CH₂ protons, singlets at 2.68 and 2.59 ppm for the N-methyl groups, and multiplets for the other butyl protons. rsc.org The ¹³C NMR spectrum shows the imine carbon (C=N) at 159.96 ppm and distinct signals for the butyl and methyl carbons. rsc.org

The following table presents a summary of ¹H and ¹³C NMR chemical shifts for this compound and some of its derivatives.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-acetyl-1,1,3,3-tetramethylguanidineCDCl₃/TMS2.10 (s, 3H, CH₃), 2.90 (s, 12H, N(CH₃)₂)26.3 (CH₃), 40.0 (N(CH₃)₂), 166.7 (C=N), 178.8 (C=O) researchgate.net
2-butyl-1,1,3,3-tetramethylguanidineCDCl₃3.05 (t, 2H, NCH₂), 2.68 (s, 6H, N(CH₃)₂), 2.59 (s, 6H, N(CH₃)₂), 1.51-1.38 (m, 2H, NCH₂CH₂), 1.35-1.21 (m, 2H, N(CH₂)₂CH₂), 0.84 (t, 3H, N(CH₂)₃CH₃)159.96 (C=N), 49.22 (NCH₂), 39.69 (N(CH₃)₂), 38.92 (N(CH₃)₂), 35.00 (NCH₂CH₂), 20.62 (N(CH₂)₂CH₂), 14.08 (N(CH₂)₃CH₃) rsc.org
2-butyl-1,1,2,3,3-pentamethylguanidinium bromideCDCl₃2.98 (t, 2H, NCH₂), 2.87 (s, 3H, NCH₃), 2.85-2.71 (m, 12H, N(CH₃)₂), 1.49-1.22 (m, 2H, NCH₂CH₂), 1.14-0.99 (m, 2H, N(CH₂)₂CH₂), 0.67 (t, 3H, N(CH₂)₃CH₃)162.83 (C=N), 52.08 (NCH₂), 40.53 (N(CH₃)₂), 40.17 (N(CH₃)₂), 38.10 (NCH₃), 29.14 (NCH₂CH₂), 19.42 (N(CH₂)₂CH₂), 13.23 (N(CH₂)₃CH₃) rsc.org

NMR is also employed to study the products of reactions catalyzed by TMG, such as the synthesis of α-amino phosphonates, where the chemical shifts of the resulting compounds are thoroughly analyzed. acgpubs.org

Advanced NMR techniques provide more detailed information for complex structural and mechanistic studies involving this compound.

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range correlations between protons and carbons, which is crucial for confirming the structure of complex molecules. For instance, in the study of CO₂ fixation by TMG, 2D ¹⁵N HMBC NMR was used to analyze the reaction products. scispace.com

¹⁹F NMR: ¹⁹F NMR is a valuable tool when fluorinated compounds are involved in reactions with TMG. It can be used to quantify hydrogen-bond accepting abilities and study peptide-membrane interactions where fluorinated amino acids are incorporated. nsf.govnih.gov

²⁹Si NMR: When TMG is immobilized on a silica (B1680970) support, ²⁹Si NMR is essential for characterizing the nature of the silicon environment and confirming the covalent attachment of the TMG-containing silylating agent to the silica surface. scielo.briosrjournals.org The spectra can distinguish between different silicon species, such as RSi(OSi)(OH)₂ (T² signal) and others, providing a detailed picture of the catalyst's structure. scielo.br

These advanced NMR methods are critical in various research areas, including the development of organocatalysts for ring-opening polymerization of cyclotrisiloxanes, where the structure of the resulting polymers is confirmed by ¹H and ²⁹Si{¹H} NMR analysis. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. The molecular weight of this compound is 115.18 g/mol . nih.gov

In the context of TMG-mediated polymerization, Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to analyze the reaction mixture and identify the various species formed, including initiating species and propagating chains. nsf.govacs.org This helps in understanding the polymerization mechanism, including potential chain transfer events. nsf.govacs.org For instance, in the polymerization of Me-NNTA, ESI-MS analysis revealed the formation of N,N-dimethyl creatine (B1669601) and other polysarcosine species, providing evidence for a chain transfer mechanism. nsf.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool used for the analysis of TMG and its reaction products. It is often used to confirm the purity of synthesized compounds and to monitor the progress of reactions.

The following table summarizes the molecular weights of this compound and a related compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundC₅H₁₃N₃115.18 nih.gov
1,1,3,3-Tetramethylguanidine (B143053)C₅H₁₃N₃115.18 nist.govnih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction. For example, in the synthesis of α-amino phosphonates catalyzed by TMG, TLC is used to follow the reaction at different time intervals. acgpubs.org It is also used to estimate the purity of synthesized compounds like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305). orgsyn.org

Gas Chromatography (GC): GC is widely used for purity assessment. For instance, the purity of commercial 1,1,3,3-tetramethylguanidine is often determined by GC. tcichemicals.comtcichemicals.com In process development, GC assays are used to determine the in-situ yield of reaction products. google.com Furthermore, GC is the analytical cornerstone for characterizing the fatty acid profile in olive oil after a TMG-based in-situ derivatization procedure. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another crucial technique for purity assessment and reaction monitoring. In the synthesis of 1,1,2,3,3-pentaethylguanidine, reverse-phase HPLC with UV detection is used to separate the product from byproducts. In the context of polymerization, Size Exclusion Chromatography (SEC) is used to determine the molecular weight and polydispersity of the resulting polymers, providing insights into the "living" nature of the polymerization. nih.gov

The following table provides an overview of the application of different chromatographic methods in the context of TMG research.

Chromatographic MethodApplicationExampleReference
Thin-Layer Chromatography (TLC)Reaction monitoring, Purity estimationSynthesis of α-amino phosphonates, Purity of 2-tert-butyl-1,1,3,3-tetramethylguanidine acgpubs.orgorgsyn.org
Gas Chromatography (GC)Purity assessment, In-situ yield determination, Fatty acid profilingPurity of 1,1,3,3-tetramethylguanidine, Yield of reaction products, Olive oil analysis tcichemicals.comtcichemicals.comgoogle.comresearchgate.net
High-Performance Liquid Chromatography (HPLC)Purity assessment, Separation of byproductsSynthesis of 1,1,2,3,3-pentaethylguanidine
Size Exclusion Chromatography (SEC)Molecular weight and polydispersity determinationTMG-mediated polymerization of Me-NNTA nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental technique employed for monitoring the progress of chemical reactions involving guanidine (B92328) derivatives. acs.orgacs.orgulpgc.estandfonline.com It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and final products. For instance, in the synthesis of guanidine derivatives, TLC on silica gel plates is used to track the reaction, with visualization often achieved under a UV lamp. acs.orgulpgc.es The technique is also applied to monitor the progress of catalyzed reactions, such as the three-component synthesis of pyrazolophthalazinediones where the reaction completion is monitored by TLC using a hexane-ethyl acetate (B1210297) solvent system. tandfonline.com Specific visualization reagents can be employed for the detection of guanidines and related compounds on TLC plates. epfl.ch

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing polymers synthesized using this compound as a catalyst or promoter. SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the molecular weight distribution (Đ or PDI) of polymers. nih.govresearchgate.netspsj.or.jpresearchgate.net

In the context of this compound-mediated polymerization, SEC analysis has demonstrated the ability to produce well-defined polymers with controlled molecular weights and narrow distributions. For example, the zwitterionic ring-opening polymerization of sarcosine-derived N-thiocarboxyanhydrides using TMG yielded polysarcosine with narrow molecular weight distributions (Đ = 1.01–1.12). nih.gov Similarly, SEC has been used to analyze polyurethanes synthesized with guanidine-based catalysts, comparing their molecular weights and dispersity to those obtained with traditional metal catalysts. researchgate.netresearchgate.net The technique is also crucial in studying the synthesis of functional polyesters, where TMG acts as a promoter. acs.org Furthermore, SEC can be coupled with other techniques, such as non-aqueous ion-exchange chromatography (NAIEC), to perform two-dimensional analysis of polymer microstructures, providing more detailed information about the distribution of functional groups. uva.nlresearchgate.net

Interactive Table: SEC Data for Polymers Synthesized with Guanidine Catalysts

Polymer Type Catalyst/Initiator Mn ( kg/mol ) Đ (Mw/Mn) Reference
Polysarcosine 1,1,3,3-Tetramethylguanidine (TMG) 1.9–37 1.01–1.12 nih.gov
Polyurethane Bicyclic penta-alkylated guanidines - In range of tin-based catalysts researchgate.net
Polystyrene-block-polylactide Iron guanidine complex 13,800–26,500 1.12–1.21 nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Material Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques frequently used to characterize materials involving this compound, particularly polymers and supported catalysts. acs.orgmdpi.comresearchgate.netmdpi.comresearchgate.net

TGA provides information about the thermal stability and decomposition profile of a material by measuring its weight change as a function of temperature. For instance, TGA has been used to study the thermal stability of catalysts such as 1,1,3,3-tetramethylguanidine-functionalized melamine (B1676169) and supported ionic liquid catalysts containing a TMG moiety. mdpi.comresearchgate.net It has also been applied to assess the thermal properties of functional polyesters and polybenzoxazines synthesized using TMG. acs.orgresearchgate.net

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. This technique is used to determine properties like melting point (Tm), glass transition temperature (Tg), and heats of fusion or reaction. spsj.or.jpmdpi.comresearchgate.netus.esthieme-connect.com For example, DSC was used to determine the melting point and heat of fusion of 1,1,3,3-tetramethylguanidinium nitrate (B79036) and to investigate phase transitions. researchgate.net It has also been employed to characterize the thermal behavior of polymers synthesized with TMG, such as poly(tetramethyl-2,7-silpyrenylenesiloxane) and functional polyesters. spsj.or.jpacs.org In the study of 1,1,3,3-tetramethylguanidinium dihydrogenorthophosphate, DSC measurements showed no phase transitions between 93 K and 673 K, with melting occurring around 493 K. us.es

Interactive Table: Thermal Properties of TMG-related Materials

Material Technique Observation Temperature (°C) Reference
1,1,3,3-Tetramethylguanidinium Nitrate DSC Solid-solid phase transition -51.75 ± 1.2 researchgate.net
1,1,3,3-Tetramethylguanidinium Nitrate DSC Melting - researchgate.net
1,1,3,3-Tetramethylguanidinium Dihydrogenorthophosphate DSC Melting ~220 us.es
TMG-functionalized Melamine Catalyst TGA Three-stage decomposition 100-250, 250-406, 406-694 researchgate.net

X-ray Diffraction (XRD) and Electron Microscopy (TEM) for Supported Catalysts Characterization

X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) are powerful techniques for the structural and morphological characterization of heterogeneous catalysts, including those where this compound is part of the support structure or acts as a stabilizing agent. tandfonline.commdpi.comresearchgate.netresearchgate.netbohrium.com

XRD is used to identify the crystalline phases present in a material and to determine its crystal structure. In the context of supported catalysts, XRD can confirm the structure of the support material (e.g., γ-Al2O3, silica) and provide information about the dispersion and particle size of the active metal species. researchgate.netresearchgate.netbohrium.com For example, XRD analysis was used to characterize a γ-Al2O3@Silane-TMG hybrid nanocatalyst. bohrium.com

TEM provides high-resolution images of the catalyst's morphology, allowing for the direct visualization of the support structure and the size, shape, and distribution of metal nanoparticles. tandfonline.commdpi.comresearchgate.net For instance, TEM has been used to characterize palladium nanoparticles supported on materials functionalized with TMG, confirming the dispersion and size of the metallic particles. mdpi.comresearchgate.net

Ultraviolet-Visible (UV/Vis) Spectrophotometry

Ultraviolet-Visible (UV/Vis) spectrophotometry is a versatile technique used to study compounds containing this compound, particularly in the context of complex formation and reaction kinetics. ut.ac.irnih.govcdnsciencepub.comresearchgate.netacs.orgum.esresearchgate.net The technique measures the absorption of UV or visible light by a sample, which can provide information about electronic transitions and the concentration of absorbing species.

UV/Vis spectroscopy has been employed to characterize the formation of metal complexes with TMG-derived ligands. For example, it was used to study the complexation of copper(II) and nickel(II) with 2N-quinolyl- and 2N-isoquinolyl-1,1,3,3-tetramethylguanidines. ut.ac.ir The formation of bis(μ-oxo) dicopper(III) species stabilized by TMG-containing ligands is characterized by distinct ligand-to-metal charge transfer (LMCT) bands in the UV/Vis spectrum. nih.govresearchgate.net Time-resolved UV/Vis spectroscopy can also be used to monitor the kinetics of fast reactions, such as the reaction of copper(I) complexes with dioxygen. researchgate.net Furthermore, it has been used to study the individual steps in catalytic cycles involving TMG. um.esresearchgate.net

Interactive Table: UV/Vis Absorption Maxima for TMG-related Species

Compound/Complex Solvent/Conditions λmax (nm) ε (M⁻¹cm⁻¹) Reference
2-(4'-Nitrophenyl)-1,1,3,3-tetramethylguanidine (Free Base) - 400 14,500 cdnsciencepub.com
2-(4'-Nitrophenyl)-1,1,3,3-tetramethylguanidine (Protonated) - 319.7 12,250 cdnsciencepub.com
Cu₂(μ-O)₂(L1)₂₂ (L1 = TMG-hybrid ligand) THF, -90 °C 392 21,000 nih.gov

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal ions. It has been applied in studies involving guanidine compounds to investigate paramagnetic centers. nih.govresearchgate.netmdpi.comscirp.orgnih.govnih.govchemrxiv.org

In research related to guanidines, EPR has been used to study the inhibitory effects of guanidine compounds on nitric oxide production by measuring the NO radical. nih.gov It is also a key method for characterizing paramagnetic metal complexes. For example, EPR spectra of copper(II) complexes with guanidine hydrochloride chemically bound to a silica surface confirm the divalent state of the copper ions. scirp.org The technique is also sensitive to the environment of the paramagnetic center, providing information about the coordination geometry. Studies on decavanadates with guanidine derivatives used EPR to characterize vanadium(IV) species. mdpi.com In studies of enzyme denaturation, EPR has been used to monitor changes in the heme environment of myeloperoxidase in the presence of guanidine HCl. nih.gov Furthermore, EPR spectroscopy has confirmed the generation of radical species in chemiluminescent reactions involving TMG. nih.gov

Brunauer–Emmett–Teller (BET) Surface Area Analysis

Brunauer–Emmett–Teller (BET) surface area analysis is a standard method for determining the specific surface area of porous and finely divided materials. This technique is particularly important in the characterization of heterogeneous catalysts, where a high surface area is often desirable for high catalytic activity. In the context of this compound research, BET analysis is used to characterize support materials before and after functionalization with TMG or TMG-containing moieties.

For example, when a heterogeneous guanidine catalyst was prepared by functionalizing hexagonal mesoporous silica (HMS) with a TMG-based group, BET analysis showed a decrease in the surface area from 1511 m²/g for the parent silica to 1275 m²/g after functionalization, indicating the successful anchoring of the organic moiety within the pores. ajol.info This information is critical for understanding how the modification of a support affects its physical properties and, consequently, its performance as a catalyst.

Environmental Research Applications of 1,1,3,3 Tetramethylguanidine

Carbon Dioxide Capture Technologies

The primary environmental application of 1,1,3,3-Tetramethylguanidine (B143053) is in the field of CO₂ capture. Traditional methods, such as aqueous amine scrubbing, are often energy-intensive, requiring high temperatures for solvent regeneration. rsc.org TMG-based systems, often referred to as CO₂-Binding Organic Liquids (CO₂-BOLs), present a promising alternative with lower energy requirements. tubitak.gov.tracs.org These systems are non-aqueous and can be designed to have high CO₂ loading capacities. acs.orgresearchgate.net

A key innovation involving TMG is its use in switchable-polarity solvents (SPS). researchgate.net These solvents can reversibly change from a non-polar liquid to a polar ionic liquid upon the introduction of a trigger, such as CO₂. acs.org A typical system consists of a mixture of TMG and an alcohol. acs.org In its initial state, the mixture is a low-polarity, nonionic liquid. When exposed to CO₂ at atmospheric pressure, the TMG base reacts with the alcohol and CO₂ to form a guanidinium (B1211019) alkylcarbonate salt, which is an ionic liquid. tubitak.gov.tracs.org This "switch" to a high-polarity state allows for the selective dissolution or precipitation of other substances.

The reaction is readily reversible. By removing the CO₂, either by heating gently (e.g., 50-60 °C) or by flushing with an inert gas like nitrogen, the ionic liquid reverts to its nonionic, low-polarity form, releasing the captured CO₂. acs.org This low-energy regeneration is a significant advantage over conventional technologies. rsc.org

Research into a TMG/1-propanol (B7761284) system demonstrated a favorable 1:1 molar loading ratio of CO₂ to TMG. tubitak.gov.trresearchgate.net Kinetic studies of this system found low activation energies for the CO₂ absorption reaction, indicating a rapid capture process. tubitak.gov.trtubitak.gov.tr

Performance of TMG-Based Switchable Solvent Systems

Solvent System (Molar Ratio)CO₂ Loading Capacity (mol CO₂/mol solvent)Temperature (°C)PressureKey Findings
10.0 wt % TMG/1-Propanol~1.0 (mol CO₂/mol TMG)25 (298 K)AtmosphericFavorable 1:1 loading ratio achieved; system is easily switchable. tubitak.gov.trresearchgate.net
TMG/Methanol (B129727)/MEA (0.3/0.6/0.1)0.396Not SpecifiedNot SpecifiedSelected as a preferred three-component solvent for its equilibrium absorption and uptake rate. acs.orgresearchgate.net
TMG/n-BuOH/DMEA (1/1/1)0.4313525.0 barIdentified as an effective combination for high-pressure CO₂ absorption. bohrium.com

TMG is a fundamental component in the formulation of specific ionic liquids (ILs) and CO₂-Binding Organic Liquids (CO₂-BOLs) tailored for CO₂ capture. acs.orgbohrium.com These are essentially the ionic products formed in the switchable solvent systems described above but are also studied as distinct IL formulations. acs.orgrsc.org Mixtures of TMG with alcohols like glycerol (B35011) and its derivatives can form highly efficient CO₂-BOLs. acs.org These formulations exhibit high gravimetric CO₂ solubility, in some cases up to 0.196 g of CO₂ per gram of solvent, which surpasses many other absorbents. acs.org

The absorption mechanism involves a chemical reaction (chemisorption) where the TMG, alcohol, and CO₂ combine to form alkyl guanidinium carbonates. acs.org Another approach involves synthesizing a task-specific ionic liquid, such as 1,1,3,3-tetramethylguanidinium imidazole (B134444) ([TMG][IM]). rsc.org This IL demonstrated a maximum CO₂ absorption ratio of 1.01 moles of CO₂ per mole of IL at 30 °C, indicating a highly efficient 1:1 stoichiometric capture. rsc.org The absorption enthalpy for this process was calculated to be -30.3 kJ mol⁻¹, confirming a favorable chemical reaction. rsc.org

CO₂ Capture Performance of TMG-Based Ionic Liquid Formulations

Ionic Liquid / CO₂-BOLMax CO₂ CapacityAbsorption ConditionsDesorption ConditionsReference
[TMG][IM]1.01 mol/mol30 °C, Atmospheric Pressure65 °C with N₂ bubbling rsc.org
TMG-Glycerol0.196 g/g40 °C (313.2 K), 1.0 atmReversible upon heating acs.org
TMG/n-Butanol0.573 mol/mol35 °C, 25.0 barNot Specified bohrium.com

Regenerative Processes and Sustainability Considerations

A critical factor for the viability of any carbon capture technology is its sustainability, particularly the energy cost of regeneration and the stability of the solvent over time. TMG-based systems excel in this regard due to the low energy input required to release the captured CO₂. rsc.orgtubitak.gov.tr

The reversal of the CO₂-binding reaction can be triggered by mild heating, often to temperatures between 50 °C and 90 °C, or by sparging with an inert gas at ambient temperature. rsc.orgacs.org This is significantly lower than the temperatures above 120 °C required for conventional aqueous amine solvents, leading to substantial energy savings. pnnl.gov The low free energy of CO₂ binding in TMG systems is a key thermodynamic reason for this ease of regeneration. researchgate.net

Q & A

Q. How should TMG be safely handled and stored in laboratory settings?

TMG is a corrosive and flammable liquid (vapor pressure: 0.2 mmHg at 20°C). Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources. Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Ventilation is critical due to its volatility. Monitor for decomposition products like CO and NOx under improper storage .

Q. What analytical methods are recommended to assess TMG purity and stability?

Use HPLC with UV detection (≥99.5% purity standard) and NMR (¹H, ¹³C) for structural confirmation. Monitor stability via gas chromatography (GC) for volatile impurities and FTIR to detect degradation byproducts. Refractive index (n20/D 1.469) and density (0.918 g/mL at 25°C) are key physical benchmarks .

Q. What are the primary applications of TMG as a catalyst in organic synthesis?

TMG is widely used as a base catalyst in Pudovik reactions (e.g., α-aminophosphonate synthesis) and coupling reactions (e.g., Knoevenagel condensations). It facilitates nucleophilic substitutions and deprotonations under mild conditions (e.g., 0–20°C in DCM) .

Advanced Research Questions

Q. How does TMG compare to other guanidine derivatives (e.g., TBD, Barton’s base) in catalytic efficiency?

TMG’s weaker basicity (pKa ~13.5) compared to 1,5,7-triazabicyclodecene (TBD, pKa ~26) makes it suitable for reactions requiring moderate base strength. Unlike Barton’s base (2-tert-butyl-TMG), TMG lacks steric hindrance, enabling faster kinetics in small-molecule systems. Comparative studies using kinetic profiling (e.g., Arrhenius plots) and DFT calculations can optimize base selection .

Q. What experimental strategies mitigate TMG’s cytotoxicity in biomedical applications?

Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe thresholds (e.g., <1 mM). Encapsulation in biocompatible polymers (e.g., PLGA nanoparticles) or derivatization (e.g., TMG triflate) reduces direct cell contact while retaining catalytic activity .

Q. How does TMG enhance CO₂ capture in ionic liquid membranes?

TMG-based ionic liquids (e.g., TMG acrylate) exhibit high CO₂ solubility (up to 0.6 mol CO₂/mol IL at 40°C, 10 bar). Use high-pressure gravimetric analysis or in situ FTIR to study absorption kinetics. Optimize membrane stability by crosslinking TMG with polyacrylates to prevent leaching .

Methodological Challenges

Q. How to resolve contradictions in TMG’s reported reaction yields across studies?

Variability arises from moisture sensitivity and substrate purity. Standardize protocols: (1) Dry solvents (e.g., molecular sieves in THF), (2) Use inert atmospheres (Ar/N₂), and (3) Validate starting material purity via GC-MS. Reproducibility improves with sealed-tube reactors and controlled addition rates .

Q. What advanced techniques characterize TMG’s interaction with biomolecules?

Isothermal titration calorimetry (ITC) quantifies binding affinities with proteins/DNA. Molecular dynamics simulations (e.g., GROMACS) model TMG’s guanidinium group interactions with phosphate backbones. Synchrotron XRD reveals structural changes in enzyme-TMG complexes .

Q. How to optimize TMG’s role in carbohydrate isomerization (e.g., glucose to fructose)?

Adjust reaction parameters: TMG concentration (5–10 mol%), temperature (80–100°C), and co-solvents (e.g., DMSO). Monitor fructose yield via HPLC with refractive index detection. Compare turnover frequencies (TOF) against other bases (e.g., DBU) to identify rate-limiting steps .

Safety and Regulatory Considerations

Q. What are the long-term toxicological risks of TMG exposure?

Acute toxicity data (LD50 oral, rat: 500 mg/kg) suggest moderate hazard, but chronic effects (e.g., mutagenicity) lack robust data. Follow OECD guidelines for in vivo studies (28-day repeated dose) and Ames tests. Regulatory limits (e.g., WGK 1 in Germany) classify TMG as low water hazard .

Q. How to design waste management protocols for TMG-containing reactions?

Neutralize TMG with weak acids (e.g., acetic acid) before disposal. Adsorb residues on activated carbon or silica gel. Incinerate at >1000°C with scrubbing systems to eliminate NOx emissions .

Emerging Research Directions

Q. Can TMG derivatives act as supramolecular gelators for drug delivery?

TMG-based gels (e.g., cellulose-TMG colloids) show pH-responsive swelling. Characterize rheological properties (oscillatory shear tests) and drug release profiles (e.g., doxorubicin) in simulated physiological conditions .

Q. What computational tools predict TMG’s reactivity in novel reaction systems?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) model transition states in TMG-catalyzed mechanisms. Machine learning (e.g., SchNet) trains on reaction datasets to predict optimal TMG concentrations and solvents .

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